![molecular formula C14H21N5O4 B1437738 Tert-butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-D]pyrimidin-6-YL)methylcarbamate CAS No. 1033194-53-4](/img/structure/B1437738.png)
Tert-butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-D]pyrimidin-6-YL)methylcarbamate
Overview
Description
This compound, also known as TERT-BUTYL (1- (2-METHOXYETHYL)-4-OXO-4,5-DIHYDRO-1H-PYRAZOLO [3,4-D]PYRIMIDIN-6-YL)METHYLCARBAMATE, has a CAS Number of 1033194-53-4 . It has a molecular weight of 323.35 . The IUPAC name is tert-butyl [1- (2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo [3,4-d]pyrimidin-6-yl]methylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21N5O4/c1-14 (2,3)23-13 (21)15-8-10-17-11-9 (12 (20)18-10)7-16-19 (11)5-6-22-4/h7-8,17H,5-6H2,1-4H3, (H,15,21) (H,18,20) .Physical And Chemical Properties Analysis
This compound is stored at room temperature . The shipping temperature is normal .Scientific Research Applications
Synthesis and Intermediate Role
Tert-butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-D]pyrimidin-6-YL)methylcarbamate is crucial in the synthesis of targeted PROTAC molecule PRO1, an mTOR targeted molecule. It's synthesized using palladium-catalyzed Suzuki reaction, yielding high purity and efficiency under optimized conditions (Qi Zhang et al., 2022).
Synthesis of Pyrazoles
The compound is part of a class of substances used in the synthesis of pyrazoles, highlighting its role in developing diverse chemical structures with potential applications in pharmacology and materials science (M. Martins et al., 2012).
Structural Analysis
The tert-butyl group plays a role in the structural formation of pyrazolo[3,4-d]oxazines, demonstrating its significance in molecular architecture and the formation of hydrogen-bonded structures (Juan C Castillo et al., 2009).
Enzymatic Activity
Derivatives of this compound have shown to increase the reactivity of cellobiase, an enzyme involved in the breakdown of certain sugars, indicating its potential in enzymatic research and applications (Mohamed Abd et al., 2008).
Anticancer and Antimicrobial Potential
Novel derivatives, including pyrazolo[3,4-d]pyrimidines, have been investigated for their antimicrobial and anticancer properties, showing potential in drug discovery and pharmaceutical research (H. Hafez et al., 2016).
Synthesis of Heterocycles
The compound's derivatives have been utilized in the synthesis of heterocycles like pyrazoles and thiophenes, indicating its versatility in organic synthesis (A. El‐Mekabaty, 2015).
Psoriasis Treatment
One study explored derivatives of pyrazolo[3,4-d]pyrimidines as inhibitors for FLT3, a potential target for psoriasis treatment, highlighting its application in developing new therapeutic agents (Guo-Bo Li et al., 2016).
Safety and Hazards
Mechanism of Action
Mode of Action
The exact mode of action of Tert-butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-D]pyrimidin-6-YL)methylcarbamate is currently unknown due to the lack of specific information . The compound’s interaction with its targets and the resulting changes would need to be determined through further scientific investigation.
properties
IUPAC Name |
tert-butyl N-[[1-(2-methoxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O4/c1-14(2,3)23-13(21)15-8-10-17-11-9(12(20)18-10)7-16-19(11)5-6-22-4/h7H,5-6,8H2,1-4H3,(H,15,21)(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKNCISTHVYCDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC2=C(C=NN2CCOC)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



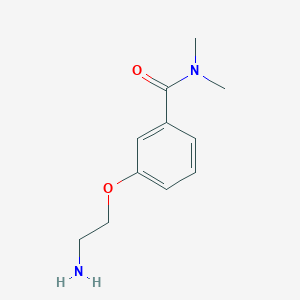
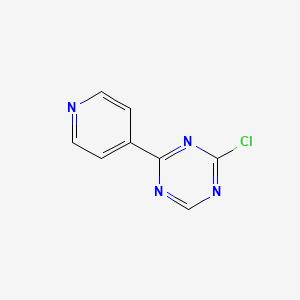
![5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B1437659.png)
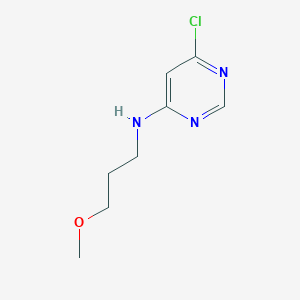

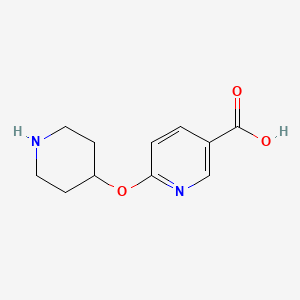
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B1437670.png)
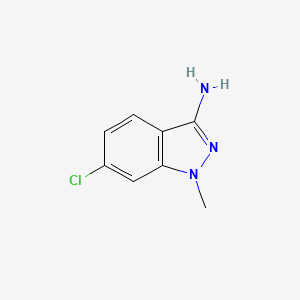
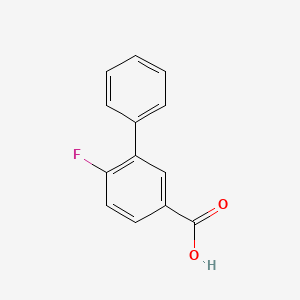
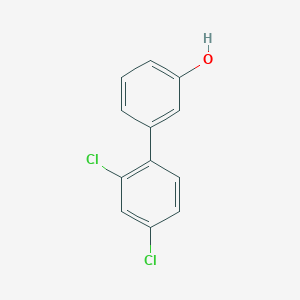
![4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1437674.png)
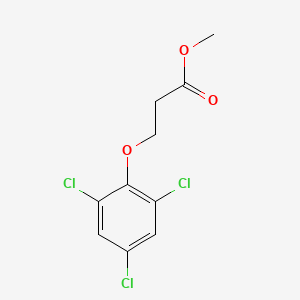
![5,6-Dichloroimidazo[2,1-b][1,3]thiazole](/img/structure/B1437676.png)
![1-[2-(Difluoromethoxy)phenyl]propan-1-one](/img/structure/B1437677.png)